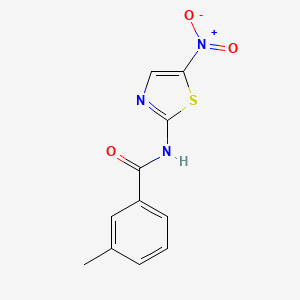

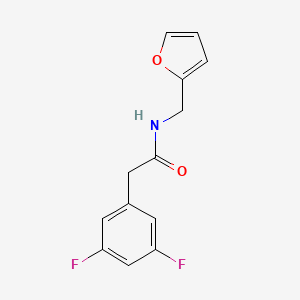

3-methyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-methyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocycles in the world of chemistry due to their aromatic properties .

Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

Thiazole rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The specific chemical reactions involving “this compound” are not detailed in the available resources.Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “this compound” are not detailed in the available resources.Scientific Research Applications

Supramolecular Gelators

A study by Yadav and Ballabh (2020) explored the use of N-(thiazol-2-yl) benzamide derivatives, including 3-methyl-N-(thiazol-2-yl) benzamide, as supramolecular gelators. These compounds were found to exhibit gelation behavior towards ethanol/water and methanol/water mixtures, driven by multiple non-covalent interactions and π-π interaction, indicating potential applications in materials science and nanotechnology (Yadav & Ballabh, 2020).

Antiparasitic Activity

Esposito et al. (2005) investigated the efficacy of thiazolide nitazoxanide and its derivatives, including 3-methyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide, against Neospora caninum tachyzoites. Their findings suggest that the nitro group in the thiazole ring is not essential for antiparasitic activity, and that methylation of the benzene ring significantly influences antiparasitic efficacy (Esposito et al., 2005).

Anticancer Agents

Research by Yoshida et al. (2005) on benzothiazole derivatives highlighted the potential of compounds like this compound as potent antitumor agents. Their findings indicated selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005).

Synthetic Chemistry and Polymer Applications

Mallakpour and Ahmadizadegan (2013) reported on the synthesis of novel optically active poly(amide-imide)s using 3,5-diamino-N-(thiazol-2-yl)benzamide, demonstrating applications in the field of advanced materials and polymer science (Mallakpour & Ahmadizadegan, 2013).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Molecules containing a thiazole ring, like this compound, may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems . They can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been shown to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes or stimulating or blocking receptors .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Thiazole is stable under acidic conditions and hydrolyzed under alkaline conditions , which suggests that the pH of the environment could influence the compound’s action.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole compounds have been found to target the protein aldose reductase . The nature of these interactions often involves the formation of covalent bonds, hydrogen bonds, or van der Waals interactions .

Cellular Effects

It has been suggested that thiazole derivatives can cause major conformational changes in proteins, leading to the formation of β-sheet structures that aggregate into water-insoluble fibrous polymers . Furthermore, short fibrils and intermediate species, such as oligomers, have been shown to be toxic to cells, causing membrane leakage and oxidative stress .

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, some thiazole compounds have been found to target the protein aldose reductase .

Temporal Effects in Laboratory Settings

The temporal effects of 3-methyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide in laboratory settings are not yet fully known. It has been suggested that thiazole derivatives can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not yet fully known. It has been suggested that thiazole derivatives can exhibit anti-inflammatory and analgesic activity with a fast onset of action .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. Thiazole derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. Thiazole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not yet fully known. Thiazole derivatives are known to interact with various targeting signals and post-translational modifications that direct them to specific compartments or organelles .

properties

IUPAC Name |

3-methyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3S/c1-7-3-2-4-8(5-7)10(15)13-11-12-6-9(18-11)14(16)17/h2-6H,1H3,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHUKSCALPDKMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2445412.png)

![3-(4-fluorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2445413.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2445414.png)

![Tert-butyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2445419.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2445426.png)

![Ethyl 4-[(2-methoxyethyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2445428.png)

![2-Bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanone](/img/structure/B2445434.png)